4-Chloro-2,5-difluorobenzoyl chloride
Overview
Description
4-Chloro-2,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is characterized by the presence of chlorine and fluorine functional groups, making it a valuable intermediate in various chemical processes . This compound is typically a white crystalline solid and is known for its applications in different fields of chemistry and industry .
Scientific Research Applications
4-Chloro-2,5-difluorobenzoyl chloride has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used in research and chemical synthesis
Mode of Action
As a benzoyl chloride derivative, it likely acts as an acylating agent, reacting with nucleophilic groups in biological molecules . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,5-difluorobenzoyl chloride . .
Preparation Methods
4-Chloro-2,5-difluorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-difluoroaniline with chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction conditions typically include refluxing the mixture to ensure complete chlorination. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Chloro-2,5-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-chloro-2,5-difluorobenzoic acid.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield an amide, while hydrolysis would produce the corresponding carboxylic acid .
Comparison with Similar Compounds
4-Chloro-2,5-difluorobenzoyl chloride can be compared with other similar compounds such as:
2,5-Difluorobenzoyl chloride: This compound lacks the chlorine atom present in this compound, which may affect its reactivity and applications.
2,4-Difluorobenzoyl chloride: This compound has a different substitution pattern, with the chlorine atom located at the 4-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and reactivity, making it suitable for particular applications .
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRZGOHFNFBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371404 | |
Record name | 4-chloro-2,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132794-08-2 | |
Record name | 4-Chloro-2,5-difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132794-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-2,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132794-08-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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